Benzylamine, N-ethyl-N-nitroso-
Overview
Description
Benzylamine, N-ethyl-N-nitroso- is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that nitrosamines, a class of compounds to which benzylamine, n-ethyl-n-nitroso- belongs, are generally reactive with amines .
Mode of Action
Benzylamine, N-ethyl-N-nitroso- interacts with its targets through a process known as nitrosation. Nitrosation is a chemical reaction where a nitroso group is added to an organic compound, in this case, an amine . The nitrosation of amines can lead to the formation of N-nitrosamines .
Biochemical Pathways
The nitrosation process can lead to the formation of n-nitrosamines, which are known to be carcinogenic .
Result of Action
It is known that n-nitrosamines, which can be formed through the nitrosation process, are carcinogenic .
Biochemical Analysis
Biochemical Properties
Benzylamine, N-ethyl-N-nitroso- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver . The interaction between Benzylamine, N-ethyl-N-nitroso- and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its carcinogenic potential .
Cellular Effects
Benzylamine, N-ethyl-N-nitroso- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to Benzylamine, N-ethyl-N-nitroso- can lead to the activation of stress response pathways and changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects can result in cellular damage and contribute to the compound’s carcinogenic properties .
Molecular Mechanism
The molecular mechanism of action of Benzylamine, N-ethyl-N-nitroso- involves its interaction with DNA and proteins. This compound can form adducts with DNA, leading to mutations and genomic instability . Additionally, Benzylamine, N-ethyl-N-nitroso- can inhibit or activate specific enzymes, further influencing cellular processes . The formation of DNA adducts and enzyme modulation are key factors in the compound’s carcinogenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzylamine, N-ethyl-N-nitroso- can change over time. The compound’s stability and degradation are important factors to consider. Benzylamine, N-ethyl-N-nitroso- is relatively stable under certain conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to Benzylamine, N-ethyl-N-nitroso- in in vitro and in vivo studies has shown that it can cause persistent cellular damage and contribute to the development of cancer .
Dosage Effects in Animal Models
The effects of Benzylamine, N-ethyl-N-nitroso- vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic effects . Studies have shown that high doses of Benzylamine, N-ethyl-N-nitroso- can result in liver damage, DNA mutations, and the development of tumors in animal models . These findings highlight the importance of understanding the dosage-dependent effects of this compound .
Metabolic Pathways
Benzylamine, N-ethyl-N-nitroso- is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates, which can further interact with cellular components and contribute to its toxic effects . The metabolism of Benzylamine, N-ethyl-N-nitroso- can also affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of Benzylamine, N-ethyl-N-nitroso- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and contribute to its toxic effects .
Subcellular Localization
Benzylamine, N-ethyl-N-nitroso- is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to certain organelles through targeting signals or post-translational modifications . Its subcellular localization can affect its interactions with biomolecules and contribute to its overall biochemical effects .
Properties
IUPAC Name |
N-benzyl-N-ethylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRUGMGKZBXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174748 | |
Record name | Benzylamine, N-ethyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20689-96-7 | |
Record name | Benzylamine, N-ethyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020689967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine, N-ethyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl(ethyl)nitrosoamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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